PDB-Pfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

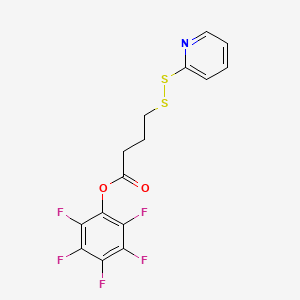

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5NO2S2/c16-10-11(17)13(19)15(14(20)12(10)18)23-9(22)5-3-7-24-25-8-4-1-2-6-21-8/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLKTHQEBSYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Architecture of Pyrophosphate-Dependent Phosphofructokinase: A Structural Biologist's Guide

Abstract

Pyrophosphate-dependent phosphofructokinase (PFPFK), a key enzyme in the glycolytic pathway of certain prokaryotes, archaea, and lower eukaryotes, utilizes inorganic pyrophosphate (PPi) as a phosphoryl donor, in contrast to the more common ATP-dependent phosphofructokinases. This unique catalytic mechanism makes PFPFK a subject of significant interest for understanding metabolic diversity and for potential drug development. This technical guide provides an in-depth analysis of the three-dimensional structure of PFPFK, with a focus on crystallographic data available in the Protein Data Bank (PDB). We present a comprehensive overview of the experimental protocols for structure determination, comparative structural data, and the functional implications of the enzyme's architecture for researchers, scientists, and drug development professionals.

Introduction

6-phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. While most organisms utilize an ATP-dependent PFK, a distinct pyrophosphate-dependent phosphofructokinase (PFPFK or PPi-PFK) has been identified in a range of organisms, including various bacteria, archaea, and protists.[1] This enzyme's use of inorganic pyrophosphate (PPi) as the phosphoryl donor makes it a fascinating case of convergent evolution and metabolic adaptation.

Understanding the three-dimensional structure of PFPFK is paramount for elucidating its catalytic mechanism, substrate specificity, and potential regulatory features. The Protein Data Bank (PDB) houses several structures of PFPFK from different organisms, providing a valuable resource for comparative structural analysis. This guide will delve into the structural details of PFPFK, with a specific focus on the experimentally determined structures of PFPFK from Candidatus Prometheoarchaeum syntrophicum (PDB ID: 9CIS) and the Lyme disease spirochete Borrelia burgdorferi (PDB ID: 1KZH).

Structural Overview of Pyrophosphate-Dependent Phosphofructokinase

The overall architecture of PFPFK shares similarities with its ATP-dependent counterparts, typically forming homo-oligomeric assemblies. The crystal structure of PFPFK from Borrelia burgdorferi reveals a dimeric organization in solution.[2] The domain structure is conserved with eubacterial ATP-dependent PFKs, although there are notable insertions, including a helical domain with a hairpin structure that interacts with the active site.[3][4]

Key amino acid residues differentiate PFPFKs from ATP-PFKs in the active site. For instance, in B. burgdorferi PFPFK, Asp177 is conserved and is thought to prevent the binding of the alpha-phosphate group of ATP, while Asn181 sterically hinders the adenine moiety of ATP.[3] A sulfate ion observed in the crystal structure is believed to mimic the binding of the pyrophosphate substrate, with Lys203 playing a role in its coordination.

Experimental Protocols for Structure Determination

The determination of the three-dimensional structure of PFPFKs relies on a multi-step process encompassing gene cloning, protein expression, purification, crystallization, and X-ray diffraction analysis.

Cloning, Expression, and Purification

The genes encoding PFPFK are typically cloned from the genomic DNA of the source organism and inserted into an expression vector, commonly for expression in Escherichia coli.

Protocol for PFPFK from Borrelia burgdorferi (adapted from literature):

-

Gene Amplification: The gene for the 62-kDa PFPFK from Borrelia burgdorferi is amplified by PCR from genomic DNA.

-

Cloning: The amplified gene is ligated into a suitable expression vector, such as a pET vector, often incorporating a tag (e.g., His-tag) for affinity purification.

-

Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 15-25°C) for several hours to enhance soluble protein production.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.

-

Purification: The soluble protein is purified from the cell lysate using a series of chromatographic steps. If a His-tag is used, the initial step is typically Nickel-NTA affinity chromatography. Further purification to near homogeneity is achieved by techniques such as ion-exchange and size-exclusion chromatography.

Crystallization

Obtaining high-quality crystals is a critical and often challenging step in structure determination. This process involves screening a wide range of conditions to find the optimal environment for crystal formation.

General Crystallization Protocol:

-

Protein Concentration: The purified PFPFK is concentrated to a suitable concentration, typically in the range of 5-15 mg/mL.

-

Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. In this method, a small drop of the protein solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) and a buffer, and allowed to equilibrate against a larger volume of the reservoir solution.

-

Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature.

Crystallization of Borrelia burgdorferi PFPFK: The 62-kDa PFPFK from B. burgdorferi has been successfully crystallized for diffraction analysis.

X-ray Data Collection and Structure Refinement

High-quality crystals are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

General Protocol:

-

Crystal Mounting and Cryo-protection: A single crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystallization drop before freezing.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The three-dimensional structure is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. The initial model is then refined against the experimental data to improve its accuracy.

Quantitative Data from PDB Entries

The following tables summarize the key quantitative data for the PDB entries of PFPFK from Candidatus Prometheoarchaeum syntrophicum (9CIS) and Borrelia burgdorferi (1KZH), along with data for PFPFKs from other organisms for comparative purposes.

Table 1: Crystallographic Data and Refinement Statistics

| PDB ID | Organism | Resolution (Å) | R-work | R-free | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |

| 9CIS | Candidatus Prometheoarchaeum syntrophicum | 2.35 | 0.244 | 0.314 | Information not yet publicly available | Information not yet publicly available |

| 1KZH | Borrelia burgdorferi | 2.55 | 0.203 | 0.243 | P 21 21 21 | a=85.1, b=97.9, c=148.2; α=β=γ=90 |

Table 2: Kinetic Parameters of Pyrophosphate-Dependent Phosphofructokinases

| Organism | Km (Fructose-6-phosphate) | Km (PPi) | pH Optimum | Reference |

| Borrelia burgdorferi | 109 µM | 15 µM | 6.4 - 7.2 | |

| Giardia lamblia | 0.25 mM | 0.039 mM | ~7.0 | |

| Porphyromonas gingivalis | 2.2 mM | - | - | |

| Thermoproteus tenax | - | - | - |

Visualizations

Experimental Workflow for PFPFK Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a pyrophosphate-dependent phosphofructokinase.

References

The Pivotal Role of PPi-Dependent Phosphofructokinase in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophosphate-dependent phosphofructokinase (PFP), also known as PPi-dependent 6-phosphofructo-1-kinase (EC 2.7.1.90), is a key enzyme in the glycolytic pathway of a diverse range of organisms, including plants, various bacteria, archaea, and protists.[1] Unlike the canonical ATP-dependent phosphofructokinase (PFK) found in animals, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl group donor to catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This seemingly subtle difference has profound implications for cellular bioenergetics and metabolic flexibility. This technical guide provides an in-depth exploration of the function, regulation, and experimental analysis of PFP, offering valuable insights for researchers and professionals in drug development seeking to understand and potentially target this unique enzyme.

Core Function and Significance in Glycolysis

PFP catalyzes the following reversible reaction:

Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi

This reaction is a critical control point in glycolysis. The reversibility of the PFP-catalyzed reaction, in contrast to the essentially irreversible reaction of ATP-PFK, allows for greater metabolic flexibility.[1][2] In organisms possessing PFP, this single enzyme can potentially function in both glycolysis (forward reaction) and gluconeogenesis (reverse reaction), thereby bypassing the need for a separate fructose-1,6-bisphosphatase in the gluconeogenic pathway.[2][3]

The utilization of PPi instead of ATP as the phosphoryl donor is a significant energetic advantage, particularly in organisms or under conditions where ATP may be limiting. By conserving ATP, PFP can help maintain cellular energy homeostasis. In some organisms, such as the parasitic protist Toxoplasma gondii, PFP plays an essential role in pyrophosphate homeostasis, linking catabolic and anabolic processes.

Distribution and Isoenzymes

PFP is widespread in the plant kingdom, certain bacteria, archaea, and various protists, but is notably absent in animals. In some organisms, both PFP and ATP-PFK coexist and may have distinct physiological roles. For instance, in the methylotrophic actinomycete Amycolatopsis methanolica, PPi-PFK is primarily involved in glycolysis during growth on sugars, while an ATP-dependent PFK is induced during growth on C1 compounds.

Regulation of PFP Activity

The regulatory mechanisms of PFP vary significantly across different organisms.

-

Allosteric Regulation: In plants, PFP is a key regulatory enzyme, allosterically activated by fructose 2,6-bisphosphate (Fru-2,6-P2). This small molecule effector dramatically increases the enzyme's affinity for its substrate, fructose-6-phosphate. In contrast, many bacterial, archaeal, and protist PFPs are not allosterically regulated by common effectors like ATP, ADP, or Fru-2,6-P2.

-

Substrate and Product Concentration: The reversible nature of the PFP reaction means that the direction of the net flux is highly dependent on the intracellular concentrations of substrates (fructose-6-phosphate, PPi) and products (fructose-1,6-bisphosphate, Pi).

-

Subunit Composition: In some plants, PFP exists as a heterooctamer composed of α- and β-subunits. The ratio of these subunits can change in response to environmental cues, such as phosphate availability, altering the enzyme's kinetic properties.

Data Presentation: Kinetic Parameters of PFP from Various Organisms

The following table summarizes the kinetic parameters of PPi-dependent phosphofructokinase from a selection of organisms. This data is essential for comparative analysis and for understanding the enzyme's behavior in different metabolic contexts.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Allosteric Activator | Reference |

| Porphyromonas gingivalis | Fructose-6-Phosphate | 2.2 ± 0.1 | 278 ± 34 | None Reported | |

| Fructose-1,6-Bisphosphate | 0.11 ± 0.03 | 190 ± 14 | None Reported | ||

| Thermoproteus tenax | PPi | 0.023 | 2.7 | None Reported | |

| Fructose-6-Phosphate | 0.053 | 2.9 | None Reported | ||

| Pi | 1.43 | 2.1 | None Reported | ||

| Fructose-1,6-Bisphosphate | 0.033 | - | None Reported | ||

| Acholeplasma laidlawii | PPi | 0.11 ± 0.04 | 38.9 ± 0.48 | None Reported | |

| Fructose-6-Phosphate | 0.65 ± 0.15 | 38.9 ± 0.48 | None Reported | ||

| Propionibacterium shermanii | PPi | 0.069 | - | None Reported | |

| Fructose-6-Phosphate | 0.10 | - | None Reported | ||

| Pi | 0.60 | - | None Reported | ||

| Fructose-1,6-Bisphosphate | 0.051 | - | None Reported | ||

| Clostridium thermocellum | Fructose-6-Phosphate | < 0.62 | > 156 | None Reported | |

| PPi | < 0.62 | > 156 | None Reported | ||

| Fructose-1,6-Bisphosphate | < 0.62 | > 156 | None Reported | ||

| Pi | < 0.62 | > 156 | None Reported | ||

| Brassica nigra (Pi-starved) | - | - | - | Fructose-2,6-bisphosphate |

Experimental Protocols

Purification of PPi-Dependent Phosphofructokinase (Example from Porphyromonas gingivalis)

This protocol provides a general framework for the purification of recombinant PFP. Specific buffer compositions and gradient conditions may need to be optimized for PFP from other sources.

-

Gene Expression: The open reading frame of the PFP gene is subcloned into an appropriate expression vector (e.g., pET21a) and transformed into a suitable E. coli expression strain.

-

Cell Lysis: Induced cells are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Cells are lysed by sonication on ice.

-

Crude Extract Preparation: The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the crude enzyme extract is collected.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps. A common strategy involves sequential ion-exchange chromatography.

-

Cation Exchange Chromatography: The crude extract is loaded onto a cation exchange column (e.g., Mono S) pre-equilibrated with the lysis buffer. The column is washed, and the bound proteins are eluted with a stepwise or linear gradient of NaCl (e.g., 0 to 1.0 M NaCl in 50 mM Tris-HCl, pH 7.5).

-

Anion Exchange Chromatography: Fractions containing PFP activity from the cation exchange step are pooled, desalted, and loaded onto an anion exchange column (e.g., Mono Q) pre-equilibrated with the same buffer. Proteins are eluted with a NaCl gradient.

-

Second Cation Exchange Chromatography: A final cation exchange step can be used to achieve high purity.

-

-

Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

-

Storage: The purified enzyme is stored at -80°C in a buffer containing a cryoprotectant (e.g., glycerol).

Enzyme Assay for PPi-Dependent Phosphofructokinase Activity

PFP activity is typically measured using a coupled-enzyme spectrophotometric assay.

Forward Reaction (Glycolytic Direction):

The formation of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl2

-

NADH

-

Fructose-6-phosphate

-

Aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

The enzyme sample

-

-

Initiation: The reaction is initiated by the addition of PPi.

-

Measurement: The decrease in absorbance at 340 nm is recorded over time. The rate of NADH oxidation is directly proportional to the PFP activity.

Reverse Reaction (Gluconeogenic Direction):

The formation of fructose-6-phosphate is coupled to the reduction of NADP+, which is monitored as an increase in absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl2

-

NADP+

-

Fructose-1,6-bisphosphate

-

Phosphoglucose isomerase

-

Glucose-6-phosphate dehydrogenase

-

The enzyme sample

-

-

Initiation: The reaction is initiated by the addition of inorganic phosphate (Pi).

-

Measurement: The increase in absorbance at 340 nm is recorded over time. The rate of NADPH production is directly proportional to the PFP activity.

Visualizations

Glycolytic Pathway Highlighting PFP

Caption: The role of PPi-dependent phosphofructokinase in the glycolytic pathway.

Allosteric Regulation of Plant PFP

Caption: Allosteric activation of plant PFP by Fructose-2,6-bisphosphate.

Experimental Workflow for PFP Analysis

Caption: A generalized experimental workflow for the purification and characterization of PFP.

PFP as a Drug Target

The absence of PFP in mammals and its crucial role in the metabolism of various pathogens make it an attractive target for the development of selective inhibitors. For instance, in the protozoan parasite Toxoplasma gondii, PFP is essential for parasite propagation and virulence, highlighting its potential as a therapeutic target. Research into phosphonic acid analogs and other small molecules as inhibitors of PFP is an active area of investigation.

Conclusion

PPi-dependent phosphofructokinase is a fascinating and metabolically significant enzyme that offers a unique perspective on the flexibility of glycolysis. Its reliance on PPi, its reversible nature, and its diverse regulatory mechanisms underscore the varied evolutionary strategies for managing central carbon metabolism. For researchers in basic science and drug development, a thorough understanding of PFP's function and characteristics is paramount for exploring fundamental biological questions and for identifying novel therapeutic interventions against a range of pathogens and diseases.

References

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Prolyl Endopeptidases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise processing of neuropeptide precursors is a fundamental process in neurobiology, giving rise to a diverse array of signaling molecules that govern complex physiological functions. Among the key players in this intricate molecular choreography are prolyl endopeptidases (PEPs), a unique class of serine proteases. While the user's query specified a "Pfp enzyme," our investigation suggests this is likely a colloquial or specific abbreviation for a prolyl endopeptidase involved in the processing of neuropeptide precursors, such as those for pyrokinins. Pyrokinins are a family of insect neuropeptides characterized by a conserved C-terminal FXPRLamide motif, pointing to the essential role of a proline-specific protease in their maturation. This guide provides an in-depth technical examination of the mechanism of prolyl endopeptidases, drawing upon key findings from Protein Data Bank (PDB) structures to illuminate the enzyme's catalytic core, substrate recognition, and overall function.

I. Structural Architecture: A Two-Domain Ensemble

Crystal structures of prolyl endopeptidases reveal a distinctive two-domain architecture crucial for their function: a catalytic domain and a β-propeller domain.[1]

-

The Catalytic Domain: This domain adopts a classic α/β-hydrolase fold and houses the catalytic triad, typically composed of serine, aspartate, and histidine residues.[1][2] This triad is the heart of the enzyme's proteolytic activity.

-

The β-Propeller Domain: This domain forms a seven-bladed β-propeller structure that sits atop the catalytic domain, creating a central tunnel. This tunnel acts as a "gating filter," restricting access to the active site and conferring the enzyme's specificity for smaller peptides, generally under 30 amino acids in length.[1][2]

II. The Catalytic Mechanism: An Induced-Fit Symphony

The catalytic mechanism of prolyl endopeptidases is a dynamic process that goes beyond a simple "lock-and-key" model. Structural studies, particularly comparing apo and substrate-bound forms, have revealed an "induced-fit" mechanism.

-

Substrate Entry and Initial Binding: The substrate peptide enters the central tunnel of the β-propeller domain. Initial binding occurs at the interface of the two domains.

-

Conformational Change: The binding of the substrate induces a significant conformational change, causing the catalytic and β-propeller domains to close around the substrate. This movement properly orients the substrate and the catalytic triad for catalysis.

-

Acylation: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, launches a nucleophilic attack on the carbonyl carbon of the peptide bond C-terminal to the proline residue. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the C-terminal portion of the peptide.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

-

Product Release: The second tetrahedral intermediate collapses, cleaving the bond between the enzyme and the N-terminal portion of the peptide. The N-terminal product is then released, and the enzyme returns to its open conformation, ready for another catalytic cycle.

III. Quantitative Insights from Structural and Kinetic Data

The following table summarizes key quantitative data obtained from studies of prolyl endopeptidases from different sources, providing a comparative overview of their catalytic efficiencies and substrate specificities.

| Enzyme Source | PDB ID | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Aeromonas punctata | 3IUJ | Z-Gly-Pro-pNA | 0.81 | 505 | 623 | |

| Human | - | AlaAlaPro-AMC | - | - | - | |

| Human | - | AlaAlaSer-AMC | - | - | (three orders of magnitude lower than AlaAlaPro-AMC) | |

| Human | - | AlaAlaCys-AMC | - | - | (two orders of magnitude lower than AlaAlaPro-AMC) |

IV. Key Experimental Protocols

The elucidation of the prolyl endopeptidase mechanism has been made possible through a combination of biochemical and structural biology techniques. Below are outlines of the key experimental protocols.

A. Protein Expression and Purification

-

Gene Cloning: The gene encoding the prolyl endopeptidase is amplified by PCR and cloned into an expression vector, often with a polyhistidine tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography, such as Ni-NTA for His-tagged proteins.

-

Further Purification: Additional purification steps, like size-exclusion chromatography, are often employed to obtain a highly pure and homogeneous protein sample.

B. Crystallization and X-ray Diffraction

-

Crystallization Screening: The purified protein is subjected to high-throughput screening of various crystallization conditions (precipitants, pH, temperature).

-

Crystal Optimization: Promising crystallization conditions are optimized to obtain large, well-diffracting crystals. For example, crystals of Sphingomonas capsulata PEP were grown using the hanging-drop vapor-diffusion method with 23% PEG 8K and 0.1 M Tris (pH 8.6) as the reservoir solution.

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The crystal structure is solved using molecular replacement and refined to high resolution.

C. Enzyme Activity Assay

A common method to measure the activity of prolyl endopeptidases is a fluorimetric assay using a synthetic substrate.

-

Substrate: A fluorogenic substrate, such as Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) or Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin), is used.

-

Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate, and a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Detection: The cleavage of the substrate releases a fluorescent or chromogenic product (p-nitroaniline or 7-amino-4-methylcoumarin), which is measured over time using a spectrophotometer or fluorometer. The initial velocity of the reaction is determined from the rate of product formation.

-

Kinetic Analysis: By varying the substrate concentration, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

V. Conclusion and Future Directions

The structural and mechanistic studies of prolyl endopeptidases, illuminated by PDB structures, have provided a detailed picture of how these enzymes achieve their specificity and catalytic power. The two-domain architecture, with its gated active site, and the induced-fit mechanism are key features that distinguish this class of proteases. A thorough understanding of this mechanism is paramount for the rational design of specific inhibitors, which hold therapeutic promise for a range of neurological and other disorders where neuropeptide signaling is dysregulated. Future research will likely focus on elucidating the specific roles of different PEPs in various physiological and pathological contexts, as well as on the development of highly selective modulators of their activity for therapeutic intervention.

References

The Evolutionary Divergence of the Pro-Family of Caspases: A Structural Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pro-family of caspases, encompassing metacaspases and paracaspases, represents a fascinating subject of evolutionary study. While sharing a conserved structural fold with their distant relatives, the caspases, these cysteine proteases have diverged significantly in their domain architecture, activation mechanisms, and substrate specificities, reflecting their adaptation to distinct biological roles across different kingdoms of life. This technical guide delves into the evolutionary relationships of the pro-family of caspases (Pfp) based on currently available structural data, providing a comprehensive resource for researchers in the field.

Structural and Functional Diversification: A Tale of Three Families

Caspases, metacaspases, and paracaspases are all members of the C14 family of cysteine proteases, united by a conserved caspase-like structural fold.[1] This shared architecture, featuring a catalytic domain composed of a large (p20) and a small (p10) subunit with a catalytic histidine-cysteine dyad, strongly suggests a common evolutionary ancestor.[2][3] However, significant structural and functional differences delineate these three groups, highlighting their divergent evolutionary paths.

Table 1: Key Structural and Functional Distinctions between Caspases, Paracaspases, and Metacaspases

| Feature | Caspases | Paracaspases (e.g., MALT1) | Metacaspases (e.g., AtMC4) |

| Phylogenetic Distribution | Animals | Animals | Plants, Fungi, Protozoa, Bacteria |

| Substrate Specificity | Aspartate | Arginine | Arginine or Lysine |

| Active Form | Dimer | Dimer | Monomer |

| Activation Mechanism | Dimerization, proteolytic cleavage | Dimerization | Calcium-dependent conformational change, autoprocessing |

| N-terminal Prodomain | Variable (e.g., CARD, DED) | Death Domain (DD), Immunoglobulin (Ig)-like domains | Variable (some have N-terminal extensions) |

Quantitative Structural Data of Representative Pfp Members

Structural biology has been instrumental in elucidating the evolutionary relationships within the pro-family of caspases. High-resolution crystal structures of representative paracaspases and metacaspases have provided invaluable insights into their unique architectural features.

Table 2: Quantitative Structural Data for Human Paracaspase MALT1 and Arabidopsis thaliana Metacaspase 4

| Parameter | Human Paracaspase MALT1 (PDB: 3UO8)[4] | Arabidopsis thaliana Metacaspase 4 (PDB: 6W8T)[5] |

| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |

| Resolution (Å) | 1.90 | 3.20 |

| Total Structure Weight (kDa) | 90.26 | 93.29 |

| Atom Count | 6,004 | 5,233 |

| Modeled Residue Count | 735 | 693 |

| Oligomeric State | Homodimer | Monomer |

Experimental Protocols for Structural Determination

The structural elucidation of Pfp members relies on established biochemical and crystallographic techniques. The following provides a generalized overview of the methodologies employed in determining the structures of human MALT1 and Arabidopsis thaliana Metacaspase 4.

Structure Determination of Human Paracaspase MALT1

The crystal structure of the human paracaspase MALT1 was determined using X-ray crystallography. The general workflow involved:

-

Protein Expression and Purification : A construct of the MALT1 paracaspase region was overexpressed in Escherichia coli. The recombinant protein was then purified to homogeneity using affinity and size-exclusion chromatography.

-

Crystallization : Purified MALT1 was crystallized, often in the presence of a peptide inhibitor (e.g., z-VRPR-fmk) to stabilize the protein in a specific conformation.

-

Data Collection and Structure Solution : X-ray diffraction data were collected from the protein crystals. The structure was then solved using molecular replacement or other phasing methods, followed by model building and refinement.

Structure Determination of Arabidopsis thaliana Metacaspase 4

The structural analysis of Arabidopsis thaliana Metacaspase 4 (AtMC4) presented unique challenges due to its calcium-dependent activation. Researchers employed a microcrystal-based approach:

-

Protein Expression and Purification : The AtMC4 protein was expressed in a suitable system (e.g., E. coli) and purified.

-

Microcrystallization : Due to difficulties in obtaining large, well-diffracting crystals, microcrystals of AtMC4 were grown.

-

In-crystal Calcium Soaking : To capture the activated state, the microcrystals were soaked in a solution containing calcium ions. This induced conformational changes within the crystal.

-

Data Collection and Structure Determination : Diffraction data were collected from multiple microcrystals and merged. The structure of the calcium-activated AtMC4 was then determined, revealing the conformational changes associated with its activation.

Visualizing Evolutionary and Functional Relationships

Evolutionary Relationship of the Pro-Family of Caspases

The evolutionary divergence of caspases, paracaspases, and metacaspases from a common ancestor can be visualized based on their structural and functional characteristics.

Experimental Workflow for Pfp Structure Determination

The general workflow for determining the crystal structure of a Pfp protein is a multi-step process.

Signaling Pathway of Human Paracaspase MALT1

Human paracaspase MALT1 is a crucial component of the NF-κB signaling pathway, particularly in immune cells.

Signaling Pathway of Arabidopsis thaliana Metacaspase 4

In plants, metacaspases like AtMC4 are involved in responses to cellular damage and pathogen attack.

Conclusion

The structural and functional divergence of the pro-family of caspases provides a compelling example of molecular evolution. While united by a common structural fold, paracaspases and metacaspases have evolved distinct domain architectures, activation mechanisms, and substrate specificities, enabling them to participate in a wide array of biological processes, from immunity in animals to stress responses in plants. The continued application of structural biology will undoubtedly uncover further intricacies of their evolutionary history and functional diversification, paving the way for the development of novel therapeutic interventions targeting these crucial enzyme families.

References

- 1. Classification and nomenclature of metacaspases and paracaspases: no more confusion with caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metacaspases versus caspases in development and cell fate regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

The Pivotal Role of Pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP) in Gluconeogenesis and Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP or PPi-PFK), an enzyme central to carbohydrate metabolism, offers a unique perspective on the regulation of glycolytic and gluconeogenic pathways. Unlike its ATP-dependent counterpart, phosphofructokinase-1 (PFK-1), PFP utilizes inorganic pyrophosphate (PPi) as a phosphoryl donor, catalyzing the reversible interconversion of fructose-6-phosphate and fructose-1,6-bisphosphate. This reversibility positions PFP as a critical metabolic switch, enabling rapid adaptation to changing cellular energy demands. This technical guide provides an in-depth exploration of PFP's function, regulation, and significance in carbon metabolism, with a focus on its role in gluconeogenesis. Detailed experimental protocols, quantitative kinetic data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in metabolism and drug development.

Introduction: The Unique Enzymology of PFP

PFP (EC 2.7.1.90) is a phosphotransferase that catalyzes the following reversible reaction[1]:

Fructose-6-phosphate + PPi ⇌ Fructose-1,6-bisphosphate + Pi

This enzyme is found predominantly in plants, various bacteria, archaea, and protists, but is notably absent in animals[2]. The use of pyrophosphate instead of ATP as the phosphoryl donor has profound implications for cellular bioenergetics. Many biosynthetic reactions produce PPi, and its hydrolysis by pyrophosphatases is a common mechanism to drive these reactions forward. PFP provides an alternative route for PPi utilization, conserving the energy of the pyrophosphate bond and integrating its metabolism with central carbon pathways[3].

The reversible nature of the PFP-catalyzed reaction allows it to function in both the glycolytic (forward) and gluconeogenic (reverse) directions[4]. This contrasts with the largely irreversible reaction catalyzed by ATP-dependent phosphofructokinase (ATP-PFK), which requires a separate enzyme, fructose-1,6-bisphosphatase (FBPase), for the reverse gluconeogenic step[5]. Organisms possessing PFP can therefore bypass the need for FBPase, streamlining their central carbon metabolism.

Role in Gluconeogenesis and Carbon Metabolism

PFP's bidirectional activity is a key element in its role as a regulator of carbon flow. In the context of gluconeogenesis, PFP catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a crucial step in the synthesis of glucose from non-carbohydrate precursors. The direction of the net flux through the PFP-catalyzed reaction is determined by the relative concentrations of its substrates and products, as well as the presence of allosteric effectors.

In plants, PFP is a cytosolic enzyme and its activity is intricately linked to the metabolic status of the cell. During periods of high photosynthetic activity, when sucrose is being synthesized, PFP can operate in the gluconeogenic direction. Conversely, during periods of high respiratory demand, the glycolytic function of PFP can be favored.

In certain bacteria, the presence of both PFP and ATP-PFK allows for metabolic flexibility. For instance, in the methylotrophic actinomycete Amycolatopsis methanolica, PFP is active during growth on glucose, while an ATP-dependent PFK is induced during growth on one-carbon compounds. This differential expression highlights the distinct physiological roles of these two enzymes in adapting to different carbon sources.

Quantitative Data: Kinetic Parameters of PFP

The kinetic properties of PFP vary among different organisms, reflecting adaptations to their specific metabolic niches. The following tables summarize key kinetic parameters for PFP from various sources.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference(s) |

| Porphyromonas gingivalis | Fructose-6-Phosphate | 2.2 ± 0.1 | 278 ± 34 | |

| Fructose-1,6-Bisphosphate | 0.11 ± 0.03 | 190 ± 14 | ||

| Propionibacterium shermanii | Fructose-6-Phosphate | 0.1 | Not Reported | |

| Pyrophosphate | 0.069 | Not Reported | ||

| Fructose-1,6-Bisphosphate | 0.051 | Not Reported | ||

| Phosphate | 0.6 | Not Reported | ||

| Thermoproteus tenax | Fructose-6-Phosphate | 0.053 | 3.5 (at 50°C) | |

| Pyrophosphate | 0.023 | Not Reported | ||

| Fructose-1,6-Bisphosphate | 0.033 | Not Reported | ||

| Phosphate | 1.43 | Not Reported | ||

| Banana (Musa cavendishii) | Fructose-6-Phosphate | 0.032 | 13.9 | |

| Pyrophosphate | 0.0097 | Not Reported | ||

| Fructose-1,6-Bisphosphate | 0.025 | Not Reported | ||

| Phosphate | 0.41 | Not Reported |

Table 1: Michaelis-Menten constants (Km) and maximum velocities (Vmax) of PFP from various organisms for their respective substrates.

| Organism | Allosteric Effector | Ka (nM) | Effect | Reference(s) |

| Germinating Pea Seeds | Fructose-2,6-Bisphosphate | 15 | Activation of forward reaction | |

| Banana (Musa cavendishii) | Fructose-2,6-Bisphosphate | 8 | 24-fold enhancement of glycolytic activity | |

| Brassica nigra | Fructose-2,6-Bisphosphate | Not Reported | Potent activation |

Table 2: Activation constants (Ka) for the allosteric activator Fructose-2,6-Bisphosphate on PFP activity.

Experimental Protocols

Purification of PFP from Plant Tissues (Example: Brassica nigra)

This protocol is adapted from methodologies described for the purification of PFP from Brassica nigra suspension cells.

Materials:

-

-20°C Acetone

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM DTT, 1 mM PMSF, 5 µM leupeptin, 5 µM chymostatin

-

Anion-Exchange Chromatography Column (e.g., Mono Q)

-

Gel Filtration Chromatography Column (e.g., Superose 6)

-

FPLC system

Procedure:

-

Homogenization: Harvest plant cells and homogenize in ice-cold extraction buffer.

-

Acetone Precipitation: Precipitate proteins by adding -20°C acetone to 80% (v/v). Centrifuge to collect the protein pellet.

-

Resuspension: Resuspend the pellet in a minimal volume of extraction buffer.

-

Anion-Exchange Chromatography: Load the protein solution onto a pre-equilibrated anion-exchange column. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.

-

Activity Assay: Assay the collected fractions for PFP activity to identify the active fractions.

-

Gel Filtration Chromatography: Pool the active fractions and concentrate. Load onto a gel filtration column to separate proteins by size. The native molecular weight of B. nigra PFP is approximately 500 kDa.

-

Purity Analysis: Assess the purity of the final preparation by SDS-PAGE.

PFP Activity Assay (Spectrophotometric Method)

This protocol is a general method adapted from various sources for measuring PFP activity in the forward (glycolytic) direction.

Principle: The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH through the sequential action of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFP activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

Substrate Solution: 10 mM Fructose-6-Phosphate, 5 mM PPi

-

Coupling Enzymes: Aldolase, Triose-phosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

0.15 mM NADH

-

Sample containing PFP

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, and the coupling enzymes.

-

Background Reading: Add the PFP-containing sample to the cuvette and incubate for 5 minutes to allow for the consumption of any endogenous substrates. Record the baseline absorbance at 340 nm.

-

Initiate Reaction: Start the reaction by adding the Substrate Solution (Fructose-6-Phosphate and PPi).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate the PFP activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Signaling Pathways and Regulation

The activity of PFP is tightly regulated to coordinate carbon metabolism with the cell's physiological state. The primary regulatory mechanism, especially in plants, is allosteric activation by fructose-2,6-bisphosphate (Fru-2,6-P2).

Allosteric Regulation by Fructose-2,6-Bisphosphate

Fructose-2,6-bisphosphate is a potent signaling molecule that reciprocally regulates glycolysis and gluconeogenesis. It activates PFP (and PFK-1) and inhibits fructose-1,6-bisphosphatase. The concentration of Fru-2,6-P2 is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). Hormonal signals, such as insulin and glucagon in animals (though the specific upstream signals differ in plants), regulate the phosphorylation state and, consequently, the kinase/phosphatase activity of this bifunctional enzyme.

Experimental Workflow for Studying PFP Regulation

A typical workflow to investigate the regulation of PFP involves a combination of biochemical and molecular biology techniques.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic mechanism of pyrophosphate-dependent phosphofructokinase from Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fructose 2,6-Bisphosphate and the Regulation of Pyrophosphate-Dependent Phosphofructokinase Activity in Germinating Pea Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Engine Room: An In-depth Technical Guide to the Active Site of Pyrophosphate-Dependent Phosphofructokinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophosphate-dependent phosphofructokinase (PFP-PFK) is a crucial enzyme in the glycolytic pathway of certain plants, protists, and bacteria, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate using pyrophosphate (PPi) as the phosphoryl donor.[1] Unlike its ATP-dependent counterpart (ATP-PFK), PFP-PFK utilizes an alternative energy source, making it a fascinating subject for studying metabolic adaptability and a potential target for novel therapeutic agents. This technical guide provides a comprehensive exploration of the PFP-PFK active site, delving into its key residues, catalytic mechanism, and the experimental methodologies used to elucidate its function.

The PFP-PFK Active Site: A Structural and Functional Overview

The active site of PFP-PFK is a highly specialized microenvironment engineered for the precise binding of its substrates, fructose-6-phosphate (F6P) and pyrophosphate (PPi), and the facilitation of the phosphoryl transfer reaction. While sharing some structural homology with ATP-PFKs, the PFP-PFK active site possesses distinct features that confer its unique substrate specificity.

Key Active Site Residues

Site-directed mutagenesis and structural biology studies have been instrumental in identifying the critical amino acid residues that constitute the PFP-PFK active site and their respective roles in catalysis and substrate binding.

Table 1: Key Active Site Residues in Pyrophosphate-Dependent Phosphofructokinase

| Organism | Residue | Mutation | Effect on Catalysis | Reference |

| Propionibacterium freudenreichii | Asp151 | Ala | 2 x 104-fold reduction in kcat | [2] |

| Ser | 4 x 105-fold reduction in kcat | [2] | ||

| Asp153 | Ala | 700-fold reduction in kcat, ~20-fold increase in Km for F6P | [2] | |

| Borrelia burgdorferi | Asp177 | - | Proposed to negate binding of the α-phosphate of ATP and contact the essential Mg2+ cation. | |

| Asn181 | - | Implicated in blocking the binding of the adenine moiety of ATP. | ||

| Lys203 | - | Suggested to hydrogen bond with a sulfate anion, mimicking PPi binding. |

These studies highlight the importance of acidic residues, such as aspartate, in the catalytic mechanism, likely involved in coordinating the metal ion cofactor and facilitating the nucleophilic attack.

Catalytic Mechanism

The catalytic mechanism of PFP-PFK, while not as extensively studied as that of ATP-PFK, is believed to proceed through a phosphoryl transfer reaction involving a nucleophilic attack by the C1-hydroxyl group of fructose-6-phosphate on one of the phosphorus atoms of pyrophosphate. The reaction is dependent on the presence of a divalent metal cation, typically Mg2+, which is coordinated by active site residues and the phosphate groups of the substrates.

Quantitative Analysis of PFP-PFK Activity

The enzymatic activity of PFP-PFK is characterized by kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These values provide quantitative insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Table 2: Kinetic Parameters of Wild-Type and Mutant PFP-PFK from Propionibacterium freudenreichii

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Wild-Type | Pyrophosphate | 0.05 | 1200 | 2.4 x 107 | |

| Fructose-6-Phosphate | 0.1 | 1200 | 1.2 x 107 | ||

| Asp151 -> Ala | Pyrophosphate | 0.05 | 0.06 | 1.2 x 103 | |

| Fructose-6-Phosphate | 0.1 | 0.06 | 6.0 x 102 | ||

| Asp151 -> Ser | Pyrophosphate | 0.05 | 0.003 | 60 | |

| Fructose-6-Phosphate | 0.1 | 0.003 | 30 | ||

| Asp153 -> Ala | Pyrophosphate | 0.05 | 1.7 | 3.4 x 104 | |

| Fructose-6-Phosphate | 2.0 | 1.7 | 850 |

Table 3: Inhibition of PFP-PFK from Brassica nigra

| Inhibitor | I50 (mM) | Type of Inhibition | Reference |

| Inorganic Phosphate (Pi) | 1.3 | Potent inhibition of forward activity | |

| Inorganic Phosphate (Pi) | 13 | Substrate inhibition of reverse reaction | |

| Pyrophosphate (PPi) | 0.9 | Product inhibition of reverse reaction |

Experimental Protocols

The study of the PFP-PFK active site relies on a combination of biochemical and biophysical techniques. This section provides an overview of the key experimental protocols.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool for probing the function of specific amino acid residues.

Detailed Methodology:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and the wild-type PFP-PFK expression plasmid as a template.

-

DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to selectively remove the methylated parental plasmid DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant PFP-PFK protein and purify it for subsequent functional analysis.

Enzyme Kinetics Assay

Enzyme kinetics assays are used to determine the kinetic parameters of PFP-PFK. A common method is a coupled spectrophotometric assay.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, fructose-6-phosphate, pyrophosphate, and a coupling enzyme system (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) with NADH.

-

Initiation: Initiate the reaction by adding a known amount of purified PFP-PFK.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction rates at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of PFP-PFK, offering detailed insights into the architecture of the active site.

Detailed Methodology:

-

Protein Purification: Purify PFP-PFK to a high degree of homogeneity.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and use computational methods to solve the phase problem and build an atomic model of the protein.

-

Refinement: Refine the atomic model against the experimental data to obtain a final, accurate structure.

Signaling and Regulatory Context

While much of the research on phosphofructokinase regulation has focused on the ATP-dependent isoform, it is understood that PFP-PFK activity is also tightly controlled to meet the metabolic demands of the cell. In plants, for instance, the activity of PFP-PFK can be modulated by the allosteric activator fructose-2,6-bisphosphate.

Conclusion and Future Directions

The active site of pyrophosphate-dependent phosphofructokinase represents a fascinating example of evolutionary adaptation in metabolic pathways. While significant progress has been made in identifying key residues and understanding the catalytic mechanism, further research is needed to fully elucidate the intricacies of its function and regulation. High-resolution crystal structures of PFP-PFK from a wider range of organisms, particularly in complex with substrates and inhibitors, will be invaluable. Moreover, a deeper understanding of the signaling pathways that specifically regulate PFP-PFK activity will provide a more complete picture of its physiological role. For drug development professionals, the unique reliance on pyrophosphate by PFP-PFK in certain pathogens presents an attractive opportunity for the design of selective inhibitors with therapeutic potential. Continued exploration of this remarkable enzyme's active site will undoubtedly yield further insights into the fundamental principles of enzyme catalysis and metabolic control.

References

Pyrophosphate-Dependent Phosphofructokinase: A Structural and Functional Guide to its Biological Assemblies in the PDB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological assemblies of pyrophosphate-dependent phosphofructokinase (PPi-PFK or PFP) available in the Protein Data Bank (PDB). PPi-PFK is a key enzyme in the glycolytic pathway of certain organisms, utilizing pyrophosphate as a phosphoryl donor in the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This reaction is reversible under physiological conditions, a key distinction from its ATP-dependent counterpart. Understanding the quaternary structure and regulatory mechanisms of PPi-PFK is crucial for developing novel therapeutic agents targeting the metabolism of various pathogens.

Quantitative Data Summary

The following table summarizes key quantitative data for representative PPi-PFK and, for comparative purposes, ATP-dependent phosphofructokinase (ATP-PFK) structures from the PDB. This data facilitates a clear comparison of their structural and functional characteristics.

| PDB ID | Species | Enzyme Type | Oligomeric State | Molecular Weight (kDa) | Resolution (Å) | Method |

| 9CIS [1] | Candidatus Prometheoarchaeum syntrophicum | PPi-PFK | Tetramer | 188.16 | 2.35 | X-RAY DIFFRACTION |

| 1KZH [2] | Borrelia burgdorferi | PPi-PFK | Not specified | 60 (monomer) | 2.55 | X-RAY DIFFRACTION |

| 4XZ2 [3] | Homo sapiens (platelet) | ATP-PFK | Tetramer | 335.95 | 2.67 | X-RAY DIFFRACTION |

| 4XYK [4] | Homo sapiens (platelet) | ATP-PFK | Tetramer | 359.43 | 3.40 | X-RAY DIFFRACTION |

| 7LW1 [5] | Homo sapiens (liver) | ATP-PFK | Tetramer | 346.2 | 2.90 | ELECTRON MICROSCOPY |

| 2PFK | Escherichia coli | ATP-PFK | Tetramer | 139.54 | 2.40 | X-RAY DIFFRACTION |

| 4PFK | Bacillus stearothermophilus | ATP-PFK | Tetramer | 35.33 (monomer) | 2.40 | X-RAY DIFFRACTION |

Experimental Protocols

The structural determination of PPi-PFK and its homologs relies on a series of well-established biochemical and biophysical techniques. Below are generalized methodologies for the key experiments cited.

1. Protein Expression and Purification:

-

Gene Cloning and Expression: The gene encoding the PPi-PFK of interest is typically cloned into an appropriate expression vector (e.g., pET vectors) with a suitable tag (e.g., His-tag) for purification. The vector is then transformed into a host organism, commonly Escherichia coli, for overexpression.

-

Cell Lysis and Clarification: The cultured cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization. The cell lysate is then centrifuged to remove cellular debris.

-

Chromatography: The soluble protein fraction is subjected to a series of chromatographic steps to purify the target enzyme. This often includes:

-

Affinity Chromatography: Using the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Ion-Exchange Chromatography: To separate proteins based on their net charge.

-

Size-Exclusion Chromatography: To separate proteins based on their size and to obtain a homogenous sample.

-

2. X-ray Crystallography:

-

Crystallization: The purified PPi-PFK is concentrated and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A variety of precipitants, buffers, and additives are screened to find conditions that yield well-ordered crystals.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is then solved using molecular replacement, if a homologous structure is available, or by experimental phasing methods. The resulting model is refined to improve its fit to the experimental data.

3. Cryo-Electron Microscopy (Cryo-EM):

-

Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of particle images are collected.

-

Image Processing and 3D Reconstruction: The particle images are aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D map of the protein.

-

Model Building and Refinement: An atomic model of the protein is built into the 3D map and refined.

4. Enzyme Kinetics and Allosteric Regulation Assays:

-

Activity Assay: The enzymatic activity of PPi-PFK is typically measured using a coupled enzyme assay. The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH by aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Determination of Kinetic Parameters: Michaelis-Menten kinetics are determined by varying the concentration of one substrate while keeping the others saturated. Key parameters such as KM and Vmax are calculated.

-

Allosteric Regulation Studies: The effects of potential allosteric regulators (e.g., ATP, ADP, AMP, phosphoenolpyruvate) are investigated by measuring enzyme activity in their presence. For PPi-PFK from Thermoproteus tenax, no regulation by common allosteric effectors was observed.

Visualizations: Workflows and Regulatory Pathways

Experimental Workflow for PPi-PFK Structure Determination

Caption: A generalized workflow for determining the 3D structure of PPi-PFK.

Allosteric Regulation of Phosphofructokinase Activity

Caption: Allosteric regulation of PFK, shifting between T (inactive) and R (active) states.

Concluding Remarks

The study of pyrophosphate-dependent phosphofructokinase reveals fascinating evolutionary and functional diversity within the phosphofructokinase superfamily. While ATP-dependent PFKs are highly regulated by a multitude of allosteric effectors, many PPi-PFKs are not, suggesting a more direct role in metabolic flux under specific cellular conditions. The structural data available in the PDB provides a critical foundation for understanding the catalytic mechanisms and potential for therapeutic intervention. For instance, the unique pyrophosphate binding pocket of PPi-PFK could be a target for the development of species-specific inhibitors. As more structures become available, particularly for PPi-PFKs from diverse organisms, our understanding of their role in metabolism and their potential as drug targets will undoubtedly continue to grow.

References

Unraveling the Domain Architecture of the Pyrokinin/PBAN Precursor Protein (Pfp)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pyrokinin/Pheromone Biosynthesis Activating Neuropeptide (PBAN) precursor protein, often referred to in the context of its gene family as Pfp, is a crucial polyprotein in insects. It serves as the source for a variety of biologically active neuropeptides that regulate a wide array of physiological processes, including pheromone production, muscle contraction, and diapause.[1][2] This guide provides a detailed examination of the domain architecture of a well-characterized Pfp from the corn earworm moth, Helicoverpa zea, experimental methodologies for its characterization, and the signaling pathways it initiates.

Domain Architecture of the Helicoverpa zea PBAN Precursor

The PBAN precursor protein in Helicoverpa zea is a 194-amino acid polypeptide that, following translation, undergoes post-translational processing to yield five distinct neuropeptides.[3] This processing involves the cleavage of a signal peptide and subsequent proteolytic cleavage at specific sites within the proprotein. The domain architecture is characterized by the sequential arrangement of these neuropeptide domains separated by cleavage sites.

Quantitative Domain Analysis

The table below summarizes the distinct domains within the Helicoverpa zea PBAN precursor protein, including their amino acid positions and sequences. The positions of the mature peptides are deduced from the full precursor sequence (GenBank Accession U08109) by identifying the flanking proteolytic cleavage sites, which typically consist of pairs of basic amino acids such as Lysine (K) and Arginine (R). The signal peptide cleavage site is predicted using bioinformatic tools like SignalP.[4][5]

| Domain | Start Residue | End Residue | Length (Amino Acids) | Sequence |

| Signal Peptide | 1 | 21 | 21 | MRLSFLFLFLLLLVLQVRGQS |

| Diapause Hormone (DH) | 50 | 73 | 24 | DGANASHQSLERGLWFGPRLa |

| α-SGNP | 97 | 104 | 8 | TDMGFSPRL |

| β-SGNP | 114 | 120 | 7 | SPGFSPRL |

| γ-SGNP | 130 | 141 | 12 | NTPMGFSPRL |

| Hez-PBAN | 155 | 188 | 34 | LSDDMPATPADQEMYRQDPEQIDSRTKYFSPRLG |

Note: The C-terminal 'a' in the Diapause Hormone sequence indicates amidation.

Experimental Protocols for Domain Architecture Determination

The elucidation of the domain architecture of neuropeptide precursors like Pfp is a multi-step process that combines molecular biology, biochemistry, and bioinformatics.

cDNA Cloning and Sequencing

The initial step involves the isolation of the mRNA transcript encoding the precursor protein from the relevant tissue, in this case, the subesophageal ganglion of H. zea. A cDNA library is then constructed, and the specific gene is amplified using techniques like the polymerase chain reaction (PCR). The amplified cDNA is then sequenced to determine the nucleotide sequence, from which the full-length amino acid sequence of the precursor protein is deduced.

Neuropeptide Extraction and Purification

To confirm the identities of the processed neuropeptides, they are extracted from insect tissues, typically the brain and subesophageal ganglia. The extraction process often involves homogenization in an acidic solvent to inactivate endogenous proteases. The crude extract is then subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify the individual peptides.

Peptide Sequencing

The amino acid sequences of the purified peptides are determined using methods such as Edman degradation or mass spectrometry.

-

Edman Degradation: This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed amino acid is then identified, allowing for the reconstruction of the peptide's sequence.

-

Mass Spectrometry: Modern peptidomics heavily relies on mass spectrometry, which can identify peptides based on their mass-to-charge ratio and fragmentation patterns. This technique is highly sensitive and can identify and sequence multiple peptides from a complex mixture.

Bioinformatic Analysis

The experimentally determined peptide sequences are then mapped back to the full-length precursor sequence deduced from the cDNA. This allows for the precise identification of the start and end positions of each neuropeptide domain. The regions between these domains are identified as spacer sequences that are removed during processing. The N-terminal signal peptide is typically predicted using algorithms that recognize its characteristic features.

Signaling Pathway of PBAN

The neuropeptides cleaved from the Pfp precursor, particularly PBAN, exert their effects by binding to specific receptors on the surface of target cells. The PBAN receptor (PBANR) is a G-protein coupled receptor (GPCR). The binding of PBAN to its receptor initiates an intracellular signaling cascade that leads to the physiological response, such as the biosynthesis of sex pheromones in the pheromone gland.

The activation of the PBANR by PBAN leads to the activation of a G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a critical step in the signaling pathway that ultimately leads to the activation of enzymes involved in pheromone biosynthesis.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Analysis of Neuropeptide Expression and Localization in Adult Drosophila melanogaster Central Nervous System by Affinity Cell-Capture Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural organization of the Helicoverpa zea gene encoding the precursor protein for pheromone biosynthesis-activating neuropeptide and other neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SignalP 6.0 predicts all five types of signal peptides using protein language models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

The Pivotal Role of Pyrophosphate in PPi-Dependent Phosphofructokinase (Pfp) Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate represents a critical control point in glycolysis. While ATP-dependent phosphofructokinase (ATP-PFK) is the canonical enzyme for this reaction, a distinct class of enzymes, the pyrophosphate-dependent phosphofructokinases (Pfp or PPi-PFK), utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor. This technical guide delves into the core of Pfp enzyme catalysis, with a particular focus on the indispensable role of pyrophosphate. We will explore the kinetic parameters, detailed experimental protocols for its study, and the broader physiological implications of this alternative glycolytic strategy. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Pfp, a potential target for therapeutic intervention, particularly in pathogenic organisms that rely on this unique metabolic pathway.

Introduction: An Alternative Glycolytic Paradigm

PPi-dependent phosphofructokinase (EC 2.7.1.90) catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FBP), a key step in glycolysis and gluconeogenesis.[1][2][3] Unlike the more common ATP-dependent PFK, Pfp utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor.[1] This distinction is not merely a biochemical curiosity but has profound implications for cellular bioenergetics and metabolic flexibility.

The reaction catalyzed by Pfp is:

D-fructose 6-phosphate + PPi ⇌ D-fructose 1,6-bisphosphate + Pi

This reaction is readily reversible under physiological conditions, allowing Pfp to function in both glycolytic and gluconeogenic directions.[4] This contrasts with the essentially irreversible reaction catalyzed by ATP-PFK. Pfp is found in a diverse range of organisms, including most plants, some bacteria, archaea, and protists, but is notably absent in animals. Its presence in pathogenic protozoa like Toxoplasma gondii, Giardia lamblia, and Entamoeba histolytica makes it an attractive target for the development of novel antimicrobial agents.

The utilization of PPi as a phosphoryl donor offers a significant energetic advantage, particularly in environments where ATP may be limited. Many biosynthetic reactions, such as DNA and protein synthesis, produce PPi. Pfp allows the cell to directly utilize the energy stored in the phosphoanhydride bond of PPi for glycolysis, thereby conserving ATP.

Quantitative Insights: Kinetic Parameters of Pfp Enzymes

The catalytic efficiency and substrate affinity of Pfp enzymes have been characterized in a variety of organisms. The following table summarizes key kinetic parameters, providing a comparative overview of the role of pyrophosphate and other substrates in Pfp catalysis.

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Giardia lamblia | PPi | - | - | 83 | |

| F6P | - | - | 83 | ||

| Pi | - | - | 83 | ||

| FBP | - | - | - | ||

| Thermoproteus tenax | PPi | 0.04 ± 0.01 | 185 ± 10 | - | |

| F6P | 0.4 ± 0.05 | 185 ± 10 | - | ||

| Pi | 0.3 ± 0.05 | 150 ± 10 | - | ||

| FBP | 0.15 ± 0.02 | 150 ± 10 | - | ||

| Porphyromonas gingivalis | F6P | 2.2 | - | - | |

| FBP | ~0.11 | - | - | ||

| Amycolatopsis methanolica | PPi | 0.2 | - | - | |

| F6P | 0.4 | - | - | ||

| Pi | 0.84 | - | - | ||

| FBP | 0.025 | - | - | ||

| Clostridium thermocellum | PPi | < 0.62 | > 156 | - | |

| F6P | < 0.62 | > 156 | - | ||

| Pi | < 0.62 | > 156 | - | ||

| FBP | < 0.62 | > 156 | - | ||

| Acholeplasma laidlawii | PPi | 0.11 ± 0.04 | 38.9 ± 0.48 (mM min-1) | - | |

| F6P | 0.65 ± 0.15 | 38.9 ± 0.48 (mM min-1) | - |

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

The Catalytic Mechanism: A Sequential Process

The steady-state kinetics of Pfp from Giardia lamblia suggest a sequential mechanism where both substrates, PPi and F6P, must bind to the enzyme before any product is released. Product inhibition studies further support this model. For instance, inorganic phosphate (Pi) acts as a competitive inhibitor with respect to PPi, indicating that they both bind to the same site on the enzyme.

Research on the Pfp from Propionibacterium freudenreichii suggests a proton-shuttle mechanism involving general acid-base catalysis. In the direction of F6P phosphorylation, a basic residue in the active site is proposed to accept a proton from the C-1 hydroxyl group of F6P, which then facilitates the nucleophilic attack on the terminal phosphate of PPi.

Experimental Protocols for Studying Pfp Catalysis

The characterization of Pfp activity and the role of pyrophosphate relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Enzyme Purification

A common strategy for purifying Pfp involves a series of chromatographic steps. For example, the recombinant Pfp from Porphyromonas gingivalis was purified using a combination of Mono SP and Mono Q ion-exchange chromatography. The purification process is monitored by measuring the specific activity of the enzyme at each step.

Enzyme Activity Assays

Pfp activity is typically determined using a coupled-enzyme spectrophotometric assay. The activity is measured by monitoring the change in absorbance of NADH or NADPH at 340 nm.

Forward Reaction (Glycolytic Direction):

The formation of FBP is coupled to the oxidation of NADH through the sequential action of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

0.15 mM NADH

-

1 mM F6P

-

Auxiliary enzymes: aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase

-

-

Initiation: The reaction is initiated by the addition of PPi.

-

Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reverse Reaction (Gluconeogenic Direction):

The formation of F6P from FBP is coupled to the reduction of NADP+ by glucose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

0.2 mM NADP+

-

1 mM FBP

-

Auxiliary enzymes: glucose-6-phosphate isomerase, glucose-6-phosphate dehydrogenase

-

-

Initiation: The reaction is initiated by the addition of inorganic phosphate (Pi).

-

Measurement: The increase in absorbance at 340 nm due to NADPH formation is monitored.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a fixed, saturating concentration. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. Double-reciprocal plots (Lineweaver-Burk plots) are often used for graphical determination of Km and Vmax.

Visualizing the Role of Pyrophosphate in Pfp Catalysis

Pfp-Catalyzed Reaction

Caption: Reversible phosphorylation of Fructose-6-Phosphate by Pfp using Pyrophosphate.

Experimental Workflow for Pfp Characterization

Caption: A generalized workflow for the purification and kinetic characterization of Pfp enzymes.

Logical Relationship of Pfp in Metabolism

References

Allosteric Regulation of Pyrophosphate-Dependent Phosphofructokinase: A Structural and Functional Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrophosphate-dependent phosphofructokinase (PFP-PFK), an enzyme central to glycolytic and gluconeogenic pathways in various organisms, presents a fascinating case of metabolic regulation. Unlike its ATP-dependent counterpart (ATP-PFK), which is a classic model of complex allosteric control, PFP-PFK is generally considered a non-allosteric enzyme. This guide delves into the structural and functional nuances of PFP-PFK, with a particular focus on the exceptions to its non-allosteric nature and its critical role in maintaining pyrophosphate (PPi) homeostasis. Through a comprehensive review of current literature, this document provides quantitative kinetic data, detailed experimental protocols, and visual representations of its regulatory mechanisms, offering a vital resource for researchers in metabolism and drug development.

Introduction: The Dichotomy of Phosphofructokinase Regulation

6-phosphofructokinase (PFK) catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a key committed step in glycolysis. Two primary forms of this enzyme exist, distinguished by their phosphoryl donor: the well-studied ATP-dependent PFK (ATP-PFK or PFK-1) and the pyrophosphate-dependent PFK (PFP-PFK). While ATP-PFK is subject to intricate allosteric regulation by a host of metabolites such as ATP, AMP, citrate, and fructose-2,6-bisphosphate, PFP-PFK typically operates without such complex controls.[1] The reaction catalyzed by PFP-PFK is reversible, allowing it to function in both glycolysis and gluconeogenesis.[1]

The primary regulatory role of PFP-PFK appears to be intertwined with the cellular concentration of inorganic pyrophosphate (PPi), a byproduct of numerous biosynthetic reactions.[2] Maintaining PPi homeostasis is crucial, as its accumulation can be toxic and inhibit anabolic processes.[2] PFP-PFK utilizes PPi as a phosphoryl donor, thus linking glycolytic flux directly to the anabolic state of the cell.[2]

Quantitative Analysis of PFP-PFK Kinetics

The kinetic properties of PFP-PFK vary across different organisms. While generally not regulated allosterically, its activity is governed by substrate availability. Below is a summary of key kinetic parameters from selected organisms.

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Allosteric Activators | Allosteric Inhibitors | Reference |